Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Lipophilicity Drug design Physicochemical properties

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255667-38-9) is a Cbz‑protected, gem‑difluorinated piperidine building block with molecular formula C₁₃H₁₆F₂N₂O₂ and a molecular weight of 270.27 g mol⁻¹. The compound features a benzyl carbamate (Cbz) group on the piperidine nitrogen and a primary amine at the 4‑position, making it a versatile intermediate for selective deprotection and further functionalization.

Molecular Formula C13H16F2N2O2
Molecular Weight 270.27 g/mol
Cat. No. B7964587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Molecular FormulaC13H16F2N2O2
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N)(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16F2N2O2/c14-13(15)9-17(7-6-11(13)16)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2
InChIKeyMATYFHSYNPENMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate: Procurement-Relevant Chemical Profile and Comparator Context


Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1255667-38-9) is a Cbz‑protected, gem‑difluorinated piperidine building block with molecular formula C₁₃H₁₆F₂N₂O₂ and a molecular weight of 270.27 g mol⁻¹ [1]. The compound features a benzyl carbamate (Cbz) group on the piperidine nitrogen and a primary amine at the 4‑position, making it a versatile intermediate for selective deprotection and further functionalization [2]. Its differentiation is best evaluated against its closest structural analog, the Boc‑protected variant tert‑butyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate (CAS 1255666‑48‑8), as well as against non‑fluorinated piperidine congeners, where the gem‑difluoro motif exerts a distinct influence on physicochemical and metabolic profiles [3].

Why Generic Substitution of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate Leads to Divergent Outcomes


Close analogs of benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate often share a superficial 3,3‑difluoropiperidine scaffold, yet the choice of nitrogen‑protecting group (Cbz vs. Boc) and the presence or absence of the gem‑difluoro moiety fundamentally alter lipophilicity, deprotection conditions, and metabolic stability [1]. For instance, replacing the Cbz group with a Boc group lowers the computed XLogP3 by approximately 0.5 log units, which can modify membrane permeability and solubility in a way that is critical for CNS‑targeted programs [2]. Moreover, the Cbz group’s requirement for hydrogenolysis or strongly acidic cleavage, versus the mild acid‑labile nature of Boc, directly impacts synthetic route design and orthogonality in multi‑step syntheses [3]. These quantifiable differences mean that substitution without careful consideration risks altering lead‑optimization trajectories, compromising synthetic efficiency, or invalidating structure–activity relationships, thereby making head‑to‑head comparator data essential for informed procurement.

Head‑to‑Head and Class‑Level Quantitative Evidence for Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate Differentiation


Cbz‑ vs. Boc‑Protected 4‑Amino‑3,3‑difluoropiperidine: Computed Lipophilicity (XLogP3) Comparison

The Cbz‑protected target compound exhibits a computed XLogP3 of 1.5, compared to an XLogP3 of 1.0 for the directly comparable Boc‑protected analog, tert‑butyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate [1]. This represents a quantified ΔlogP of +0.5 log units, indicating a meaningful increase in lipophilicity conferred by the benzyl carbamate group.

Lipophilicity Drug design Physicochemical properties

Deprotection Orthogonality: Cbz (Hydrogenolysis/Acid) vs. Boc (Mild Acidolysis) Enables Sequential Deprotection Strategies

The Cbz group is cleaved by catalytic hydrogenolysis (H₂/Pd‑C) or strong acid, whereas the Boc group is removed under mild acidic conditions (e.g., TFA), a distinction that permits orthogonal deprotection in multi‑step synthetic sequences [1]. This orthogonality is a well‑established principle in protecting group chemistry and directly contrasts with the Boc analog, which is labile to conditions that leave the Cbz group intact.

Protecting group orthogonality Multi‑step synthesis Peptide chemistry

Vendor‑Confirmed Purity: Consistent ≥97% Purity Across Multiple Reputable Suppliers for Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Reputable vendors consistently list benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate at purities of 97–98%, with Fluorochem (98%) and Achemblock (97%) providing authenticated lot‑specific data . The Boc‑equivalent, tert‑butyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate, is also available at ≥97% purity from vendors such as Aladdin, indicating comparable commercial quality for both derivatives.

Purity Procurement Quality control

Metabolic Stability of 3,3‑Difluoropiperidine Scaffold vs. Non‑Fluorinated Piperidines: Class‑Level Microsomal Clearance Data

A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that difluorinated piperidine derivatives, including the 3,3‑difluoro scaffold, exhibit high intrinsic microsomal clearance stability, with only the 3,3‑difluoroazetidine exception showing liability [1]. While a direct head‑to‑head measurement against the exact non‑fluorinated 4‑aminopiperidine‑1‑carboxylate is not available, the class‑level data indicate that gem‑difluorination at the 3‑position significantly reduces oxidative metabolism compared to unsubstituted piperidines.

Metabolic stability Microsomal clearance Fluorine substitution

Synthetic Utility as a 4‑Amino‑3,3‑difluoropiperidine Precursor: Demonstrated Conversion to N‑Protected 3,3‑Difluoro‑4,4‑dihydroxypiperidine

The 4‑benzyloxy‑3,3‑difluoropiperidine intermediate, prepared via an analogous methodology to the Cbz‑protected 4‑amino derivative, was successfully converted to N‑protected 3,3‑difluoro‑4,4‑dihydroxypiperidine, a compound noted for high potential as a medicinal chemistry building block [1]. This establishes the Cbz‑protected 3,3‑difluoropiperidine scaffold as a viable entry point for generating diverse functionalized piperidines, whereas the Boc analog may require different reaction conditions due to its acid sensitivity during certain transformations.

Building block Synthetic methodology Medicinal chemistry

NR2B NMDA Receptor Antagonist Pharmacophore: Class‑Level Potency of 3,3‑Difluoropiperidine Carbamates as a Guide for Target Compound Potential

Within the 3,3‑difluoropiperidine carbamate chemotype, exemplified compounds have demonstrated NR2B NMDA receptor antagonist activity with an IC50 of 156 nM in HEK293 cells expressing human NR1/NR2B receptors [1]. Although the specific IC50 for benzyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate has not been reported, the patent literature identifies the 3,3‑difluoropiperidine carbamate scaffold as a privileged NR2B antagonist pharmacophore [2]. This class‑level activity suggests the target compound is a relevant intermediate for CNS‑targeted programs, particularly for indications like treatment‑resistant depression, where NR2B‑selective antagonists are being pursued.

NR2B antagonist IC50 CNS drug discovery

Optimal Procurement and Application Scenarios for Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate Backed by Quantitative Evidence


CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Metabolic Stability

With a computed XLogP3 of 1.5 [1] and the metabolically robust 3,3‑difluoropiperidine scaffold demonstrated to exhibit high intrinsic microsomal stability [2], this compound is well‑suited as a building block for CNS‑penetrant lead candidates. The Cbz group provides a modular handle for late‑stage deprotection and diversification, while the gem‑difluoro motif reduces oxidative metabolism relative to non‑fluorinated piperidine counterparts.

Multi‑Step Synthesis Requiring Orthogonal Amino Protection

The Cbz protecting group’s stability to mild acidic conditions that cleave Boc groups, and its specific removal by hydrogenolysis or strong acid, enables orthogonal protection schemes [1]. This makes benzyl 4‑amino‑3,3‑difluoropiperidine‑1‑carboxylate the preferred choice for synthetic routes involving sequential deprotection steps, such as in peptide mimetic construction or complex natural product synthesis, where the Boc‑protected analog would be prematurely deprotected.

NR2B‑Selective Antagonist Lead Optimization

Given that 3,3‑difluoropiperidine carbamates have confirmed NR2B NMDA receptor antagonist activity with IC50 values reaching 156 nM [1], procurement of the target compound enables structure–activity relationship exploration around the 4‑amino substituent while retaining the validated difluoropiperidine carbamate core. This application is directly relevant to programs targeting treatment‑resistant depression and other CNS disorders.

Synthesis of 4,4‑Difunctionalized Piperidine Libraries

The successful conversion of a structurally analogous Cbz‑protected 3,3‑difluoropiperidine to N‑protected 3,3‑difluoro‑4,4‑dihydroxypiperidine [1] demonstrates the scaffold’s amenability to oxidative functionalization. Procurement of the title compound supports the generation of diverse 4,4‑disubstituted piperidine libraries for high‑throughput screening, with the Cbz group preserving the amine for subsequent derivatization.

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